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Menthone-d3

Cat. No.: B582674
CAS No.: 54244-80-3
M. Wt: 157.271
InChI Key: NFLGAXVYCFJBMK-JGRCALCDSA-N
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Description

Significance of Isotopic Labeling in Modern Chemical Science

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. clearsynth.comchem-station.com In the case of deuteration, a hydrogen atom (¹H) is substituted with its heavier, stable isotope, deuterium (B1214612) (²H or D). clearsynth.com This subtle change in mass, without altering the fundamental chemical properties of the molecule, provides a powerful tool for researchers. clearsynth.com Deuterated compounds can be readily distinguished from their non-deuterated counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com This allows for the precise tracking of molecules through complex chemical reactions and biological pathways. clearsynth.comchem-station.com

The applications of isotopic labeling are widespread, ranging from elucidating reaction mechanisms and studying metabolic pathways to improving the pharmacokinetic properties of drugs. clearsynth.comchem-station.com The kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates, is a particularly valuable phenomenon for probing the transition states of chemical reactions. chem-station.com

Overview of Monoterpenoid Chemistry and its Research Relevance

Monoterpenoids are a class of naturally occurring organic compounds derived from two isoprene (B109036) units, giving them a characteristic C10 hydrocarbon skeleton. wikipedia.org They are major constituents of essential oils and are responsible for the characteristic fragrances of many plants, such as mint. wikipedia.org Menthone, a monoterpenoid ketone, is a key component of peppermint oil and exists as several stereoisomers. wikipedia.org

The rich stereochemistry and diverse biological activities of monoterpenoids make them fascinating subjects for chemical research. They serve as important chiral building blocks in organic synthesis and have been investigated for a range of potential applications. The metabolism of monoterpenes in plants and other organisms is a complex process involving a series of enzymatic reactions that are of significant interest to biochemists and natural product chemists. nih.govresearchgate.net

Rationale for Deuteration of Menthone for Advanced Chemical Inquiry

The deuteration of menthone to produce Menthone-d3 provides researchers with a specialized tool to investigate various aspects of its chemistry and biology. The primary rationales for its use include:

Metabolic and Biosynthetic Pathway Elucidation: Labeled this compound can be introduced into biological systems, such as plants, to trace its metabolic fate. nih.gov By analyzing the distribution of deuterium in the resulting products, researchers can unravel the intricate steps of monoterpenoid biosynthetic pathways. nih.govacs.org

Internal Standards for Quantitative Analysis: Due to its similar chemical and physical properties to natural menthone, this compound is an ideal internal standard for quantitative analysis by mass spectrometry. nih.gov It allows for the accurate measurement of menthone concentrations in complex mixtures like essential oils and biological samples, by correcting for variations in sample preparation and instrument response. nih.gov

Mechanistic Studies: The kinetic isotope effect observed with this compound can provide valuable insights into the mechanisms of reactions involving the cleavage of carbon-hydrogen bonds at the deuterated positions. This is particularly useful for studying enzyme-catalyzed reactions and other complex chemical transformations.

Detailed Research Findings

Scientific investigations utilizing this compound have yielded significant insights into monoterpenoid chemistry. A notable area of research has been the elucidation of biosynthetic pathways in plants.

In a study investigating the biogenesis of monoterpenes in Mentha x piperita, regioselectively deuterated isotopomers of menthone, including d5- and d8-stereoisomers, were synthesized. acs.org These labeled compounds were instrumental in probing the stereochemical course of the enzymatic reactions involved in menthol (B31143) biosynthesis. acs.org The use of enantioselective multidimensional gas chromatography/mass spectrometry allowed for the detailed analysis of the deuterated stereoisomers, demonstrating the power of isotopic labeling in understanding complex biological transformations. acs.org

Another study on the biosynthesis of menthone and isomenthone (B49636) in Pelargonium tomentosum employed deuterium-labeled precursors to trace their conversion into the final products. nih.gov By feeding the plant with labeled compounds and analyzing the essential oil using enantioselective multidimensional gas chromatography/mass spectrometry, researchers were able to confirm the metabolic relationships between different monoterpenoids. nih.gov

PropertyValue
Chemical Formula C₁₀H₁₅D₃O
Molecular Weight 157.27 g/mol
CAS Number 54244-80-3
Synonyms 3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3; 2,6,6-Trideuteriomenthone

Properties

CAS No.

54244-80-3

Molecular Formula

C10H18O

Molecular Weight

157.271

IUPAC Name

2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D

InChI Key

NFLGAXVYCFJBMK-JGRCALCDSA-N

SMILES

CC1CCC(C(=O)C1)C(C)C

Synonyms

3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3;  2,6,6-Trideuteriomenthone

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Menthone D3

Deuteration Techniques for Monoterpenoid Skeletons

The incorporation of deuterium (B1214612) into the menthone structure can be achieved through several strategic approaches, each offering distinct advantages regarding selectivity, efficiency, and scalability. These methods can be broadly categorized into catalytic, biosynthetic, and chemoenzymatic pathways.

Catalytic deuteration represents a direct and widely used chemical method for introducing deuterium. This can be accomplished either through catalytic exchange reactions on the menthone molecule itself or by the deuteration of a suitable precursor.

Hydrogen-Deuterium (H/D) Exchange: Menthone possesses protons on the carbon atoms adjacent to the carbonyl group (α-protons) that can be exchanged for deuterium. This exchange is typically catalyzed by an acid or a base in the presence of a deuterium source, such as deuterium oxide (D₂O). Amine bases, for instance, have been shown to effectively catalyze the deuteration of benzylic positions in other organic molecules, a principle that can be applied to the α-positions of ketones like menthone. nih.gov

Catalytic Reduction of Precursors: A common and highly effective strategy involves the catalytic hydrogenation of an unsaturated precursor using deuterium gas (D₂). For Menthone-d3, a logical precursor is pulegone (B1678340), a monoterpene that shares the same carbon skeleton but contains an endocyclic double bond. nih.gov The reaction involves a heterogeneous or homogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to facilitate the addition of two deuterium atoms across the double bond. researchgate.net Similar catalytic deuteration has been effectively used for other organic compounds, such as the deuteration of benzene (B151609) using organometallic catalysts. libretexts.org

Table 1: Comparison of Catalytic Deuteration Strategies for this compound

StrategyPrecursorDeuterium SourceCatalyst ExampleKey Feature
H/D ExchangeMenthoneD₂OAcid or BaseTargets protons alpha to the carbonyl group.
Catalytic ReductionPulegoneD₂ GasPalladium (Pd/C)Adds deuterium across a C=C double bond.

Biosynthetic methods leverage the metabolic machinery of microorganisms to produce deuterated compounds. nih.gov This approach involves engineering microbes like Escherichia coli or Saccharomyces cerevisiae to produce monoterpenoids and culturing them in a deuterium-enriched medium. nih.gov

The biosynthesis of monoterpenes begins with the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org These precursors are generated via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. nih.govmdpi.com By supplying deuterated starting materials (e.g., D₂O, deuterated glucose) in the fermentation broth, the microbial pathways incorporate deuterium atoms into the IPP and DMAPP building blocks. These deuterated precursors are then converted by a series of enzymes, including geranyl pyrophosphate synthase and a specific monoterpene synthase, to form the deuterated monoterpenoid skeleton, which can be further enzymatically modified to yield this compound. academicjournals.org This method offers the potential for high isotopic enrichment and stereoselectivity, dictated by the enzymes in the pathway. nih.gov

Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the high selectivity of biological catalysts (enzymes). nih.govresearchgate.net This modular approach allows for the synthesis of complex molecules that may be challenging to produce through purely chemical or biological means. researchgate.net

A potential chemoenzymatic route to this compound could involve:

Chemical Synthesis of a Deuterated Precursor: A deuterated analogue of a natural substrate, such as a deuterated geraniol (B1671447) or pulegone, is first synthesized chemically. This step allows for precise control over the location of the deuterium labels.

Enzymatic Transformation: The chemically synthesized deuterated substrate is then converted into the target molecule using an isolated enzyme or a whole-cell biocatalyst. For example, a deuterated pulegone could be stereoselectively reduced by a pulegone reductase enzyme to yield this compound with high specificity. researchgate.net This strategy harnesses the enzyme's ability to perform reactions with high regio- and stereoselectivity, which can be difficult to achieve with traditional chemical catalysts. cardiff.ac.ukcore.ac.uk

Isotopic Purity and Positional Specificity Determination

Ensuring the quality of this compound requires rigorous analytical methods to confirm its isotopic purity and the precise location of the deuterium atoms. The two primary techniques for this characterization are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the exact position of the deuterium labels.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the replacement of a hydrogen atom with a deuterium atom results in the disappearance or significant reduction of the corresponding proton signal. This allows for unambiguous confirmation of the site of deuteration.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive spectrum of the labeled positions.

¹³C NMR (Carbon NMR): The presence of a deuterium atom on a carbon causes a characteristic splitting of the carbon signal and a slight upfield shift, further confirming the location of the label.

Together, HR-MS and NMR provide a comprehensive evaluation of the synthesized this compound, confirming both its isotopic enrichment and structural integrity. rsc.orgrsc.org

Table 2: Analytical Techniques for Characterizing this compound

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic purity by measuring the relative abundance of different isotopologues (d0, d1, d2, d3, etc.). nih.gov
¹H NMR Determines positional specificity by observing the absence of proton signals at deuterated sites.
²H NMR Directly detects and confirms the positions of deuterium atoms.
¹³C NMR Confirms deuteration sites through characteristic signal splitting and isotopic shifts.

Optimization of Deuteration Yields and Scalability

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of the chosen method to maximize yield, purity, and cost-effectiveness.

For catalytic methods , optimization involves screening various catalysts, solvents, reaction temperatures, and pressures to find the conditions that provide the highest conversion and selectivity with minimal side reactions. The cost and availability of high-purity deuterium gas (D₂) and deuterated solvents are significant considerations for scalability.

For biosynthetic approaches , optimization focuses on metabolic engineering to enhance the flux through the monoterpenoid pathway and improve the final product titer. nih.gov This can include overexpressing key enzymes, eliminating competing metabolic pathways, and optimizing fermentation conditions (e.g., media composition, temperature, pH). A major challenge for scalability is the high cost of deuterated growth media required for the fermentation process. nih.gov

Chemoenzymatic pathways require optimization of both the chemical and enzymatic steps. Improving the efficiency of the chemical synthesis of the deuterated precursor is crucial. For the enzymatic step, factors such as enzyme stability, substrate concentration, and cofactor regeneration must be addressed to ensure a robust and scalable process. nih.gov Developing a process with crystalline intermediates and avoiding cryogenic conditions can significantly improve the feasibility of scaling up production. nih.gov

Ultimately, the choice of synthetic strategy depends on the desired isotopic purity, positional specificity, required scale, and economic constraints. Each pathway presents a unique set of challenges and opportunities for producing high-quality this compound for research and commercial applications.

Advanced Analytical Applications of Menthone D3

Role as an Internal Standard in Quantitative Analysis

Menthone-d3 serves as a crucial internal standard (IS) in quantitative analytical methods, especially when coupled with mass spectrometry. The primary advantage of using an isotopically labeled internal standard like this compound is its ability to compensate for variations in sample preparation, extraction efficiency, and instrument response, which can arise from matrix effects or fluctuations in analytical conditions. By adding a known amount of this compound to each sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby enhancing the accuracy and precision of the results nih.govreddit.comlcms.cznih.govnih.gov.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is a highly sensitive and selective technique for the quantification of various compounds. This compound is ideally suited as an internal standard in these platforms due to its similar chemical properties to menthone, ensuring co-elution during chromatographic separation and similar ionization behavior in the mass spectrometer, while its distinct mass-to-charge ratio (m/z) allows for clear discrimination nih.govlcms.cznih.govnih.gov.

The development of a robust calibration curve is fundamental for accurate quantitative analysis. This process involves preparing a series of standard solutions containing known concentrations of the analyte (menthone) and a constant concentration of the internal standard (this compound). These standards are then analyzed using the chosen MS method. The ratio of the analyte's peak area to the internal standard's peak area is plotted against the corresponding analyte concentrations to generate a calibration curve lcms.cznih.govnih.goveurl-pesticides.euspectroscopyonline.comnih.gov.

Validation of these calibration curves is crucial and typically involves assessing parameters such as linearity, correlation coefficient (R²), and the lower limit of quantification (LLOQ). For instance, linear regression analysis is performed, and correlation coefficients (R²) are expected to be high, often exceeding 0.99, indicating a strong linear relationship between the signal ratio and concentration lcms.cznih.goveurl-pesticides.euspectroscopyonline.com. The validation process ensures that the method is reliable across the intended concentration range, with this compound effectively correcting for potential variations eurl-pesticides.euspectroscopyonline.com.

When this compound is employed as an internal standard, several method performance parameters are evaluated to ensure analytical reliability. These include accuracy, precision, selectivity, and sensitivity.

Accuracy: Assessed by the percentage of recovery, which should ideally fall within a defined range (e.g., 70-120%) eurl-pesticides.eu. The use of this compound helps maintain accuracy by compensating for matrix effects and sample preparation variability nih.govlcms.cznih.govnih.gov.

Precision: Evaluated by the relative standard deviation (RSD) of replicate measurements. High precision, typically with RSD values below 20% or even lower (e.g., <10% or <5%), is desirable lcms.cznih.goveurl-pesticides.eu. This compound contributes to improved precision by normalizing sample-to-sample variations nih.govreddit.comlcms.cznih.govnih.gov.

Selectivity: Ensures that the analytical signal is specific to the analyte and not affected by other components in the sample matrix. The distinct mass of this compound aids in achieving this selectivity lcms.czeurl-pesticides.euspectroscopyonline.com.

Sensitivity: Determined by the LLOQ, which represents the lowest concentration that can be reliably quantified. The sensitivity of the method, enhanced by the use of this compound, allows for the detection and quantification of analytes at very low levels nih.govlcms.czspectroscopyonline.com.

Application in Standard Reference Material Development

This compound is a key component in the development of Standard Reference Materials (SRMs) and certified reference materials (CRMs). These materials are essential for calibrating analytical instruments, validating analytical methods, and ensuring the quality and comparability of measurements across different laboratories Current time information in Payne County, US.rsc.orggoogle.comnist.gov.

SRMs containing this compound, or used in conjunction with it, provide a well-characterized matrix with a known concentration of the analyte and/or the internal standard. This allows for the establishment of reliable calibration standards and quality control samples. For example, in the development of vitamin D metabolite SRMs, isotopically labeled internal standards are critical for accurate quantification via LC-MS/MS nih.govnist.gov. Similarly, this compound can be incorporated into reference materials for the analysis of mint-derived compounds or other relevant matrices, ensuring traceable and accurate measurements lgcstandards.compharmaffiliates.com.

Spectroscopic Characterization Methods

The characterization of this compound itself, as well as its use in analytical methods, relies on various spectroscopic techniques. These methods confirm its identity, purity, and isotopic enrichment, and are integral to its application as a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to verify the position and extent of deuterium (B1214612) incorporation. The presence of deuterium atoms will lead to characteristic changes in the NMR spectra, such as the absence of signals at the deuterated positions and potential coupling effects rsc.orgacs.orgrsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. Deuteration can subtly affect vibrational frequencies, but the characteristic carbonyl stretch (C=O) and other functional group vibrations remain identifiable rsc.orgrsc.org.

Mass Spectrometry (MS): MS is paramount for both characterizing this compound and for its quantitative applications. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and isotopic enrichment. In tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored for precise quantification, distinguishing this compound from menthone based on their mass difference nih.govlcms.cznih.govnih.govrsc.org. The fragmentation patterns obtained in GC-MS or LC-MS provide structural confirmation and aid in method development nih.govrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for elucidating molecular structures and understanding conformational preferences. For this compound, NMR techniques are employed to precisely map the positions of deuterium atoms and to gain insights into the molecule's three-dimensional arrangement.

Deuterium NMR (²H NMR) is specifically sensitive to the presence and environment of deuterium atoms. This technique is crucial for confirming the successful and selective incorporation of deuterium into this compound. By analyzing the chemical shifts and line shapes in the ²H NMR spectrum, researchers can determine the isotopic distribution, verifying which hydrogen atoms have been replaced by deuterium. This is vital for ensuring the integrity of the labeled compound for subsequent studies. For example, palladium-catalyzed hydrogen isotope exchange (HIE) reactions have been used to deuterate menthol (B31143) at specific positions, and ²H NMR can confirm this selective incorporation vulcanchem.com.

While ²H NMR directly probes the deuterium atoms, standard ¹H and ¹³C NMR techniques are also indispensable for analyzing this compound. The presence of deuterium can influence ¹H NMR spectra by causing signal attenuation or splitting due to the deuterium-proton coupling, or the absence of signals where deuterium has replaced hydrogen vulcanchem.com. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. For deuterated analogs, these techniques help in assigning signals and confirming the molecular framework, even when some proton signals are weakened or absent due to deuteration. For instance, ¹H NMR data for menthone itself shows characteristic signals for the isopropyl group and the ring protons, which would be modified in this compound anokaramsey.eduhmdb.cachemicalbook.com. Studies on menthone and its derivatives have utilized various 1D and 2D NMR experiments, including TOCSY and HSQC, for spectral assignment and structural elucidation bmrb.ioomicsonline.orgrsc.org.

Table 1: Representative ¹H NMR Chemical Shifts for Menthone (Illustrative for this compound Analysis)

Proton TypeAssignment (Illustrative)Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Isopropyl MethineCH(CH₃)₂~2.13sept~6.8
Equatorial CH₂CH₂ eq~2.06td~3.3, ~12.6
Equatorial CH₂CH₂ eq~1.90td~3.6, ~12.6
Axial CHCH ax~1.84m-
Axial CH₂CH₂ ax~1.35m-
Axial CH₂CH₂ ax~1.33m-
Isopropyl MethylsCH₃~1.01d~6.8

Note: This table provides illustrative ¹H NMR data for menthone. In this compound, signals corresponding to deuterated positions would be absent or significantly attenuated.

Computational chemistry plays a vital role in interpreting complex NMR data, especially for molecules like this compound where conformational flexibility is significant. Density Functional Theory (DFT) calculations, employing methods like GIAO (Gauge-Independent Atomic Orbitals), can predict NMR chemical shifts and coupling constants for various conformers acs.orgmagtechjournal.comfaccts.de. By comparing these calculated spectra with experimental NMR data, researchers can assign observed signals to specific atoms and conformations, thereby validating structural assignments and understanding the molecule's preferred three-dimensional structures anokaramsey.edumagtechjournal.comresearchgate.net. These computational methods are essential for resolving ambiguities in spectral assignments and for providing a deeper understanding of the electronic environment influencing the NMR signals.

Microwave Spectroscopy for Conformational Studies

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase, providing precise information about molecular structure, including bond lengths, bond angles, and conformational preferences. For this compound, microwave spectroscopy can be used to identify and characterize different stable conformers.

Studies on menthone and its related compounds like menthol have successfully employed broadband Fourier-transform microwave (FTMW) spectroscopy. These investigations have revealed the presence of multiple conformations for menthone, with their relative abundances determined by analyzing the rotational spectra researchgate.netfrontiersin.orgresearchgate.netnih.gov. The technique relies on the molecule's dipole moment, which allows it to interact with microwave radiation. By comparing experimental rotational constants with those calculated using quantum chemical methods (e.g., MP2, B3LYP), specific conformations can be identified and their structures elucidated frontiersin.orgnih.govacs.orgacs.orgresearchgate.netnih.govresearchgate.net. For example, research on cyclododecanone, a larger cyclic ketone, identified seven conformations using FTMW spectroscopy, highlighting the technique's capability in mapping complex conformational landscapes nih.gov. Similarly, menthone itself has been shown to exist in multiple conformations in the gas phase researchgate.netfrontiersin.orgresearchgate.net.

Table 2: Illustrative Rotational Constants for a Hypothetical this compound Conformer

Rotational ConstantValue (MHz)Uncertainty (MHz)
A5115.78± 0.05
B2345.12± 0.03
C1789.56± 0.02

Note: These values are illustrative and representative of the type of data obtained from microwave spectroscopy for conformational analysis. Actual values would depend on the specific conformer and experimental conditions.

The ability of microwave spectroscopy to resolve subtle structural differences between conformers makes it a powerful tool for understanding the energetic landscape and conformational dynamics of molecules like this compound.

Compound List:

this compound

Mechanistic Investigations Utilizing Menthone D3 and Kinetic Isotope Effects

Elucidation of Reaction Mechanisms

Kinetic isotope effects are changes in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. In the context of Menthone-d3, the focus is on the deuterium (B1214612) isotope effect, which compares the reaction rate of the deuterated compound to its non-deuterated counterpart (kH/kD). These effects are categorized as primary, secondary, or solvent-related, each providing unique information about the reaction mechanism.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For reactions involving this compound, a significant primary KIE would be expected if a carbon-deuterium bond at a labeled position is cleaved during the slowest step.

A classic example analogous to a potential reaction of this compound is the acid-catalyzed enolization of a ketone. In a study on isobutyrophenone, the substrate isotope effect (kH/kD) for enolization was found to be 6.2. researchgate.net This large value is indicative of the C-H (or C-D) bond cleavage being central to the rate-determining step of the enol formation.

Table 1: Illustrative Primary Kinetic Isotope Effect in Ketone Enolization

Reaction Substrate kH/kD Implication for Mechanism

This table is based on data for isobutyrophenone and serves as an illustrative example of the expected primary KIE for a similar reaction involving this compound.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are typically smaller than primary KIEs and are classified based on the location of the isotope relative to the reaction center.

α-Secondary KIEs : Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in the nucleophilic addition to a ketone, the carbonyl carbon changes from sp2 to sp3 hybridization. An inverse KIE (kH/kD < 1) is often observed in such cases. In the reduction of a series of cyclohexanones with sodium borohydride, inverse isotope effects were observed, which was attributed to the secondary effects of the non-transferred hydrogens on the borohydride outweighing the primary effect. cdnsciencepub.com

β-Secondary KIEs : Result from isotopic substitution at a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation.

Table 2: Examples of Secondary Kinetic Isotope Effects in Ketone Reactions

Reaction Type Isotope Position Typical kH/kD Mechanistic Insight
sp2 to sp3 rehybridization (e.g., nucleophilic addition) α ~0.8-0.9 Change in hybridization at the reaction center.

This table provides typical values for secondary KIEs and their mechanistic interpretations, which would be applicable to studies involving this compound.

When a reaction is performed in a deuterated solvent, such as D2O or CH3OD, any observed change in the reaction rate is known as a solvent kinetic isotope effect (SKIE). These effects can arise if the solvent is involved as a reactant, catalyst, or if it influences the solvation of the reactants and the transition state.

For instance, in the acid-catalyzed enolization of isobutyrophenone, a solvent isotope effect (kH+/kD+) of 0.56 was observed when the reaction was carried out in D2O. researchgate.net This inverse solvent isotope effect is consistent with a mechanism where the protonation of the ketone is a pre-equilibrium step, and the subsequent deprotonation of the α-carbon by a water molecule is the rate-determining step.

Table 3: Illustrative Solvent Kinetic Isotope Effect in Ketone Enolization

Reaction Solvent System kH2O/kD2O Mechanistic Implication

This data for isobutyrophenone illustrates the type of information that can be gained from SKIE studies, which would be relevant for investigating reactions of this compound.

Deuterium Labeling for Tracing Bond Transformations

The use of this compound allows researchers to trace the fate of specific hydrogen atoms throughout a reaction. By analyzing the position of the deuterium atoms in the products and any intermediates, it is possible to map out the bond-breaking and bond-forming events. This is particularly useful in studying rearrangements and exchange reactions.

For example, in a study of the hydrogen-deuterium exchange of cyclohexanone (B45756) catalyzed by proline derivatives, the rate of deuterium incorporation at the α-positions was monitored to understand the catalytic cycle. acs.org Such an experiment with this compound could reveal the stereoselectivity of enolate formation and subsequent protonation (or deuteration).

Computational Modeling of Isotope Effects

Theoretical calculations have become an indispensable tool for predicting and interpreting kinetic isotope effects. By modeling the potential energy surface of a reaction for both the deuterated and non-deuterated species, it is possible to calculate the expected KIEs for a proposed mechanism. The agreement between the computed and experimental KIEs can provide strong support for or against a particular mechanistic hypothesis.

Computational studies have successfully reproduced experimental KIEs for the racemization of molecules with stereogenic centers, demonstrating the power of these methods. comporgchem.com For this compound, computational modeling could be used to:

Predict the primary and secondary KIEs for various proposed reaction mechanisms.

Investigate the structure of the transition states, including the degree of bond cleavage and formation.

Decompose the calculated KIEs into enthalpic and entropic contributions to gain a deeper understanding of their origins. comporgchem.com

Table 4: Mentioned Compounds

Compound Name
This compound
Menthone
Isobutyrophenone
Cyclohexanone
Sodium borohydride

Menthone D3 in Biotransformation and Metabolic Pathway Research

Isotope Tracing for Elucidating Biosynthetic Pathways

Isotope tracing is a definitive technique for mapping the intricate networks of biochemical reactions that constitute biosynthetic pathways. By introducing a labeled precursor like Menthone-d3 into a biological system, scientists can follow the metabolic fate of the deuterium (B1214612) label, thereby identifying downstream metabolites and confirming the sequence of enzymatic transformations. The heavier mass of the deuterated products allows for their unambiguous detection and quantification using mass spectrometry, providing direct evidence of metabolic connections that might otherwise be inferred only from static metabolite profiles.

The reduction of menthone is a critical step in the biosynthesis of menthol (B31143) in peppermint (Mentha x piperita). This conversion is not catalyzed by a single enzyme but by two distinct, NADPH-dependent ketoreductases with different stereochemical outcomes. nih.govnih.gov In vitro studies using purified recombinant enzymes are essential to characterize the specific function and kinetics of these biocatalysts.

In such assays, this compound serves as an invaluable substrate. When incubated with isolated enzymes, the deuterium label is retained in the products, allowing for precise tracking of the transformation. For example, (−)-menthone:(−)-(3R)-menthol reductase (MMR) converts (−)-menthone primarily to (−)-menthol, while (−)-menthone:(+)-(3S)-neomenthol reductase (MNR) produces (+)-neomenthol. nih.gov Using this compound allows researchers to monitor these specific conversions via mass spectrometry, even in the presence of contaminating unlabeled substrates or products, confirming the high stereospecificity of each enzyme.

EnzymeSubstrateMajor Product(s)Optimal pHKm for Menthone (μM)
(−)-Menthone:(−)-(3R)-menthol reductase (MMR)(−)-Menthone95% (−)-Menthol, 5% (+)-NeomentholNeutral3.0
(−)-Menthone:(+)-(3S)-neomenthol reductase (MNR)(−)-Menthone94% (+)-Neomenthol, 6% (−)-Menthol9.3674

Table 1: Characteristics of Menthone Reductases from Peppermint. Data compiled from studies on recombinant enzymes. nih.govnih.govresearchgate.net

Microorganisms possess diverse enzymatic machinery capable of transforming a wide array of organic compounds, including monoterpenes. While the antimicrobial properties of menthone have been studied, its role as a substrate for microbial biotransformation is also an area of active research. tandfonline.com Various bacteria and fungi can metabolize menthone and its precursors, often through oxidative pathways that differ from those in plants.

For instance, Corynebacterium species have been shown to degrade (−)-menthone via a ring cleavage mechanism. microbiologyresearch.org This process is initiated by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the cyclohexanone (B45756) ring to form a lactone. This lactone is subsequently hydrolyzed to an open-chain carboxylic acid, which can be further metabolized. microbiologyresearch.org Fungi such as Aureobasidium pullulans and Hormonema carpetanum have been identified as capable of hydroxylating menthone precursors like limonene, a key step toward menthol biosynthesis. biorxiv.orgresearchgate.netnih.govbiorxiv.org

The use of this compound in these microbial culture studies is critical for confirming the proposed degradation pathways. By feeding this compound to the microorganisms and analyzing the culture medium over time, researchers can use techniques like GC-MS to identify novel, deuterated metabolites. Tracking the deuterium label through various intermediates provides definitive proof of the metabolic sequence and the products of microbial action.

MicroorganismPrecursor/SubstrateTransformation TypeKey Product(s)
Corynebacterium sp.(−)-MenthoneRing Cleavage (Baeyer-Villiger Oxidation)3,7-dimethyl-6-octanolide
Aureobasidium pullulans(+)-LimoneneHydroxylation(+)-trans-Isopiperitenol
Hormonema carpetanum(+)-LimoneneHydroxylation(+)-trans-Isopiperitenol
Pseudomonas putida (engineered)(+)-cis-IsopulegoneIsomerization(+)-Pulegone

Table 2: Examples of Microbial Biotransformations in the Menthone Biosynthetic and Degradative Pathways. microbiologyresearch.orgbiorxiv.orgacs.org

In peppermint (Mentha piperita), menthone is a central intermediate in the essential oil biosynthetic pathway. It is formed from its precursor, (+)-pulegone, and is subsequently reduced to the epimeric alcohols (−)-menthol and (+)-neomenthol. researchgate.net These alcohols can be further modified; for example, (−)-menthol can be acetylated to form (−)-menthyl acetate, while (+)-neomenthol can be glycosylated to form (+)-neomenthyl-β-D-glucoside. nih.gov These reactions occur in different tissues, indicating a complex intercellular compartmentation of metabolism.

Administering this compound to intact plants or excised tissues allows for dynamic tracing of these pathways in vivo. By tracking the appearance of the deuterium label in menthol, neomenthol, and their respective derivatives over time, researchers can confirm the metabolic fate of menthone. This approach provides direct evidence for the interconnectedness of the pathway and helps to elucidate how the flux of metabolites is partitioned between different branches of the biosynthetic network within the plant.

Investigation of Metabolic Flux and Turnover Rates

Beyond identifying pathway connections, it is crucial to understand the dynamics of metabolism—the rates at which metabolites are synthesized and consumed. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govresearchgate.net Isotope tracers are fundamental to MFA. The rate at which a label from a precursor like this compound is incorporated into a product is a direct measure of the pathway's activity.

Similarly, the turnover rate represents how quickly a pool of a specific metabolite is replaced. mdpi.comnih.gov By introducing this compound in a "pulse-chase" experiment, one can measure the rate of its disappearance (turnover) and the corresponding rate of appearance of labeled products. nih.gov This provides quantitative data on the efficiency of specific enzymatic steps and can reveal metabolic bottlenecks or regulatory control points. For example, measuring the flux from this compound to (−)-Menthol-d3 versus (+)-Neomenthol-d3 can quantify the relative activities of the MMR and MNR enzymes under specific developmental or environmental conditions.

Time After this compound PulseIsotopic Enrichment of Menthone Pool (%)Isotopic Enrichment of Menthol Pool (%)Calculated Flux (relative units)
0 min10000
15 min85120.80
30 min72230.77
60 min51420.70
120 min26650.61

Table 3: Conceptual Data from a Pulse-Chase Experiment Using this compound to Determine Metabolic Flux Towards Menthol. This table illustrates the principle of how the changing isotopic enrichment over time can be used to calculate reaction rates.

Applications in Analytical Metabolomics as a Reference

In metabolomics, accurate and precise quantification of specific compounds within a complex biological matrix is a significant challenge. Variations in sample extraction, instrument response, and matrix effects can all introduce errors. The use of stable isotope-labeled internal standards is the gold standard method to correct for these sources of variability. isolife.nliroatech.comthermofisher.com

This compound is an ideal internal standard for the quantification of endogenous menthone. missouri.edu It is chemically identical to natural menthone, meaning it behaves the same way during sample preparation and chromatographic separation. doi.org However, due to its higher mass (three daltons heavier), it can be separately detected by a mass spectrometer. nih.govthermofisher.com In a typical workflow, a known quantity of this compound is added to a sample prior to extraction. The ratio of the signal from the endogenous (unlabeled) menthone to the signal from the this compound standard is then measured. Because both molecules are affected proportionally by any sample loss or signal suppression, this ratio allows for the precise calculation of the original concentration of menthone in the sample.

SampleEndogenous Menthone Peak Area (Anat)This compound Peak Area (Ais)Ratio (Anat / Ais)Calculated Concentration (µg/mL)
Control1,520,000510,0002.9829.8
Treated 12,890,000505,0005.7257.2
Treated 2980,000515,0001.9019.0

Table 4: Principle of Quantification Using this compound as an Internal Standard. A known amount of this compound (e.g., corresponding to 10 µg/mL) is added to each sample. The concentration of endogenous menthone is calculated from the peak area ratio.

Stereochemical Studies and Chiral Analysis Involving Menthone D3

Determination of Enantiomeric and Diastereomeric Purity

Determining the enantiomeric and diastereomeric purity of Menthone-d3 is crucial for its application in stereoselective processes and analytical studies. Deuterium (B1214612) labeling can aid in these analyses, particularly when used as an internal standard or tracer.

Enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) has been employed to separate and analyze deuterated menthone and isomenthone (B49636) stereoisomers, including their unlabeled counterparts acs.org. This technique utilizes chiral stationary phases, such as cyclodextrins, to achieve the separation of enantiomers acs.org. The ability to separate deuterated stereoisomers from unlabeled ones is essential for biosynthetic studies, where the deuterium label acts as a tracer acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially when combined with chiral shift reagents or derivatization agents, is another powerful tool for assessing enantiomeric purity. For instance, derivatization of chiral alcohols with reagents like Mosher's reagent can transform enantiomers into diastereomers, which exhibit distinct NMR signals, allowing for their quantification utoronto.ca. While direct studies on this compound using these specific methods are less commonly detailed in the provided search results, the general principles apply to its analysis. The use of deuterated solvents like MeCN-d3 in NMR studies can also influence spectral resolution and analysis researchgate.net.

Chiral Recognition Phenomena

Chiral recognition refers to the differential interaction of stereoisomers with a chiral environment. This phenomenon is fundamental to chiral separation techniques and the design of chiral sensors.

While specific studies detailing chiral recognition phenomena solely for this compound are not explicitly detailed in the provided snippets, research on menthol (B31143) and menthone highlights the general principles. Menthol has been used as a prototype molecule in chirality recognition studies researchgate.netnih.gov. The ability of chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) to separate enantiomers is based on diastereomeric binding interactions mdpi.comuma.es. These interactions, often described as "three-point interactions," lead to different retention times for enantiomers mdpi.com. Deuterated compounds can be used in conjunction with these methods to trace specific pathways or confirm the identity of separated species.

Role in Asymmetric Synthesis Methodologies

Menthone and its derivatives, including potentially this compound, can serve as chiral auxiliaries or building blocks in asymmetric synthesis. Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Menthol, a closely related compound, is widely recognized for its utility as a chiral auxiliary in various asymmetric reactions uoi.grnih.govacs.orgresearchgate.net. It has been used in the stereoselective synthesis of sulfoxides and other chiral compounds nih.govacs.org. The chiral template derived from menthone has also been utilized in the resolution of 3-hydroxycarboxylic acids and in the asymmetric synthesis of 2-substituted 3-hydroxycarboxylic acids rsc.org. Although direct examples of this compound as a chiral auxiliary are not explicitly found, its structural similarity to menthone suggests potential applications in similar methodologies, particularly where isotopic labeling is beneficial for mechanistic studies.

Conformational Analysis of this compound Stereoisomers

Understanding the three-dimensional structures and preferred conformations of this compound stereoisomers is essential for predicting their reactivity and interactions. Conformations are influenced by steric and electronic factors, and their study often involves a combination of experimental techniques and computational methods.

Menthone, possessing two chiral centers, exists as four stereoisomers: menthone, isomenthone, neomenthone, and neoisomenthone. Research on menthone and isomenthone has explored their conformational landscapes using microwave spectroscopy and quantum chemical calculations nih.govfrontiersin.orgresearchgate.net. These studies identify multiple stable conformations for menthone, influenced by the orientation of the isopropyl and methyl groups nih.govfrontiersin.orgresearchgate.net. NMR spectroscopy, particularly when employing deuterated solvents or specific labeling, can also provide insights into conformational preferences through analysis of coupling constants and chemical shifts researchgate.netresearchgate.netanokaramsey.edumdpi.comconicet.gov.aruzh.ch. For instance, the use of deuterated solvents like CDCl3 or MeCN-d3 can aid in resolving complex NMR spectra, facilitating conformational assignments researchgate.netanokaramsey.edu. While direct conformational studies of this compound are not explicitly detailed, the principles derived from menthone apply.

Compound List:

this compound

Menthone

Isomenthone

Menthol

Neomenthol

Neoisomenthone

Neomenthone

Emerging Directions and Future Research Perspectives for Deuterated Menthone

Integration with Advanced Spectroscopic and Chromatographic Platforms

Menthone-d3 is an ideal internal standard for quantitative analysis using mass spectrometry (MS) coupled with chromatographic separation. Stable isotope dilution analysis, where a known quantity of an isotopically labeled compound is added to a sample, is a gold-standard quantification technique due to its high precision and accuracy. nih.govnih.gov The integration of this compound with advanced analytical platforms like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key area of development. nih.govfrontiersin.org

These platforms offer enhanced selectivity and sensitivity, which, when combined with a stable isotope-labeled internal standard like this compound, allow for the precise quantification of menthone in highly complex matrices such as biological fluids, food products, and environmental samples. nih.govresearchgate.net For instance, methods developed for its non-deuterated analog, menthol (B31143), using GC-MS with a deuterated standard (menthol-d4), demonstrate the power of this approach in achieving low detection limits and a broad dynamic range. nih.govnih.gov The use of advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can resolve complex isomeric mixtures, a task where this compound would be invaluable for accurate quantification of the menthone isomers. gcms.czresearchgate.net

Future applications will likely see this compound used in high-throughput screening and metabolomics studies, where its distinct mass shift ensures clear differentiation from the endogenous analyte, thereby minimizing analytical interference and improving data quality. nih.govnih.gov

Table 1: Application of this compound in Analytical Platforms

Analytical PlatformRole of this compoundKey AdvantagePotential Application
GC-MS/MSInternal StandardHigh selectivity and sensitivity for volatile compounds.Quantification in essential oils and flavorings.
LC-MS/MSInternal StandardSuitable for less volatile metabolites and biological matrices.Pharmacokinetic and metabolic studies.
GCxGC-TOFMSInternal StandardSuperior separation of complex isomeric mixtures.Detailed profiling of monoterpenes in natural extracts.

Potential for Novel Mechanistic Insights in Complex Systems

Isotopic labeling is a fundamental technique for tracing the metabolic fate of molecules and elucidating complex biochemical pathways. nih.govmetwarebio.com The substitution of hydrogen with deuterium (B1214612) can introduce a kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond during an enzyme-catalyzed reaction. wikipedia.orglibretexts.org This phenomenon makes this compound a powerful probe for investigating the metabolism of monoterpenes. nih.gov

By comparing the metabolic conversion rates of this compound to unlabeled menthone, researchers can identify rate-limiting steps in its metabolic pathways, such as the reduction of menthone to menthol. nih.govnih.govnih.gov This approach can provide novel insights into the specific enzymes involved (e.g., menthone reductases) and their mechanisms of action. fao.org

Furthermore, in metabolic flux analysis, deuterated tracers like this compound can be used to follow the flow of atoms through metabolic networks. researchgate.netnih.gov This can reveal how menthone and related monoterpenes are processed, transformed, and integrated into the broader metabolism of an organism, offering a more dynamic and systemic view of their biological role. The application of deuterium metabolic imaging (DMI), a magnetic resonance-based method, could potentially be extended to track the fate of deuterated substrates like this compound in vivo. nih.govnih.gov

Development of Highly Specific Isotopic Labeling Technologies

The utility of this compound is contingent on the ability to synthesize it with high isotopic purity and at specific molecular positions. Advances in synthetic organic chemistry are enabling more precise and efficient methods for isotopic labeling. musechem.com A reported method for preparing deuterated menthone involves the straightforward process of stirring the parent compound, (+)-menthone, in deuterated methanol (B129727) (CD3OD) with a catalyst, leading to greater than 90% deuterium incorporation. rsc.org

The development of site-specific deuteration techniques is a major area of research. osaka-u.ac.jpnih.gov For complex natural products, this often requires multi-step synthetic strategies that can introduce deuterium at non-exchangeable positions. nih.govarkat-usa.org Future research will likely focus on developing more sophisticated catalytic systems, potentially including enzymatic and biosynthetic approaches, to create this compound and other deuterated monoterpenes with precisely controlled labeling patterns. musechem.com These highly specific labeling technologies will produce superior analytical standards and more refined probes for mechanistic studies, allowing researchers to investigate the role of individual atoms in a molecule's biological activity.

Computational Chemistry and Machine Learning in this compound Research

Computational chemistry provides powerful tools for understanding the structural and energetic properties of molecules. Quantum mechanics methods, such as Density Functional Theory (DFT), have been used to investigate the conformational landscape of non-deuterated menthone. wikipedia.org These computational approaches can be extended to this compound to predict how deuterium substitution affects its vibrational frequencies, bond energies, and even its NMR chemical shifts. nih.govmdpi.com Such calculations can help interpret experimental data and provide a deeper understanding of the physical basis of the kinetic isotope effect observed in metabolic studies. nih.gov

Machine learning (ML) is an emerging tool in chemical and biological research with significant potential for this compound studies. mdpi.com ML algorithms could be trained on large datasets of mass spectra to automate the identification and quantification of isotopically labeled compounds in complex mixtures. researchgate.netafit.edu In the context of metabolism, ML models could be developed to predict the metabolic fate of deuterated compounds like this compound or to analyze the large datasets generated in metabolomics experiments that utilize such tracers. mdpi.com While still a nascent field, the integration of computational chemistry and machine learning promises to accelerate research by providing predictive models that can guide experimental design and extract more profound insights from complex analytical data. metwarebio.com

Q & A

Q. What analytical techniques are most effective for quantifying Menthone-d3 in complex biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying this compound due to their sensitivity in detecting deuterium-labeled compounds. To ensure accuracy:

  • Use deuterated internal standards to correct for matrix effects .
  • Validate methods via spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) .
  • Cross-validate with nuclear magnetic resonance (NMR) to confirm isotopic purity, as residual protiated menthone can skew results .

Q. How can researchers optimize synthetic protocols for this compound to achieve >98% isotopic enrichment?

Methodological Answer: Deuterium incorporation efficiency depends on reaction conditions:

  • Use catalyst screening (e.g., palladium-on-carbon in deuterated solvents) to optimize hydrogen-deuterium exchange .
  • Monitor reaction progress via time-resolved mass spectrometry to identify kinetic bottlenecks .
  • Purify intermediates via preparative HPLC to remove non-deuterated byproducts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s metabolic stability across different in vitro models?

Methodological Answer: Discrepancies often arise from model-specific enzyme expression or incubation conditions. To address this:

  • Conduct parallel assays in hepatocytes, microsomes, and recombinant CYP450 systems to isolate metabolic pathways .
  • Control for deuterium kinetic isotope effects (KIEs) by comparing turnover rates with non-deuterated menthone .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., oxygen tension, cofactor availability) .

Q. How should researchers design longitudinal studies to assess deuterium retention in this compound under physiological stress?

Methodological Answer: Longitudinal studies require careful temporal and spatial sampling:

  • Use stable isotope tracing in animal models, with staggered dosing and terminal sampling at multiple timepoints .
  • Employ high-resolution mass spectrometry to track deuterium loss in metabolites across organs .
  • Incorporate computational pharmacokinetic modeling (e.g., compartmental analysis) to predict isotopic dilution effects .

Q. What methodologies validate the absence of isotopic scrambling in this compound during long-term storage?

Methodological Answer: Deuterium positional stability is critical for reproducibility:

  • Store samples in inert, anhydrous conditions (e.g., argon atmosphere, −80°C) to minimize proton exchange .
  • Periodically reanalyze aged samples using 2H-NMR to confirm deuterium localization at methyl and isopropyl groups .
  • Compare degradation rates with non-deuterated analogs to isolate isotope-specific instability .

Q. How can researchers address signal interference when using this compound as an internal standard in untargeted metabolomics?

Methodological Answer: Co-eluting isobars or in-source fragmentation can cause false positives. Mitigation strategies include:

  • Use orthogonal separation techniques (e.g., HILIC vs. reversed-phase LC) to resolve isomers .
  • Apply high-resolution mass spectrometry (HRMS) with mass accuracy <3 ppm to distinguish this compound from endogenous metabolites .
  • Validate specificity via stable isotope dilution assays in blank matrices .

Methodological Best Practices

  • Data Contradiction Analysis : Replicate experiments across independent labs to identify systematic biases (e.g., calibration drift, operator error) .
  • Ethical Data Management : Archive raw spectra, chromatograms, and metadata in FAIR-compliant repositories (e.g., MetaboLights) to ensure reproducibility .
  • Mixed-Methods Approaches : Combine quantitative assays (e.g., LC-MS) with qualitative techniques (e.g., isotopic flux analysis) to contextualize metabolic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.